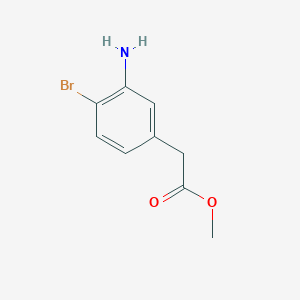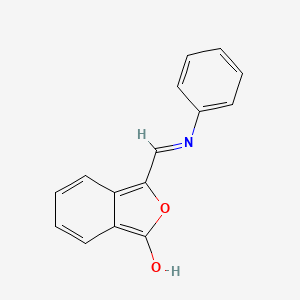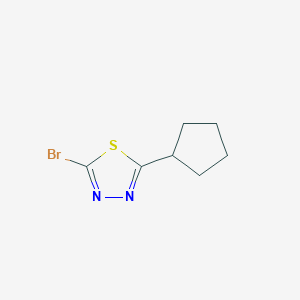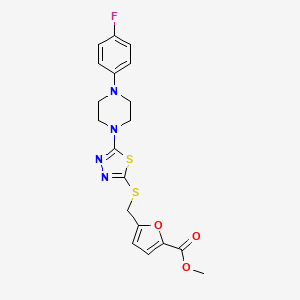
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that contains a thiadiazole scaffold and benzamide groups . These moieties are associated with important biological properties .
Synthesis Analysis
The synthesis of similar compounds has been carried out under microwave irradiation . The derivatives were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional method and microwave method .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a thiadiazole scaffold and benzamide groups . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include the reaction of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide with various suitable aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Antimicrobial Agents
Compounds with 1,3,4-thiadiazole derivatives, like the one , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Antifungal Agents
1,3,4-thiadiazole derivatives have also been found to have antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .
Antimycobacterial Agents
These compounds have shown antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Analgesic and Anti-inflammatory Agents
1,3,4-thiadiazole derivatives have demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation .
Antipsychotic Agents
These compounds have shown potential as antipsychotic agents . This suggests possible applications in the treatment of psychiatric disorders .
Antidepressant Agents
1,3,4-thiadiazole derivatives have also demonstrated antidepressant activities . This suggests potential applications in the treatment of depressive disorders .
Anticonvulsant Agents
These compounds have shown potential as anticonvulsant agents . This suggests possible applications in the treatment of seizure disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-10-7-5-4-6-9(10)11(16)13-12-15-14-8(2)18-12/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRJNFGKZKRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2424803.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)



![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)


